molecular formula C17H16N2O3 B12336001 (5S)-5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione

(5S)-5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione

Cat. No.: B12336001
M. Wt: 296.32 g/mol
InChI Key: FTKGEHPLJDGBAF-HNNXBMFYSA-N
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Description

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family. This compound is characterized by the presence of a benzyl group at the 5-position and a benzyloxy group at the 3-position of the imidazolidine-2,4-dione core. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating insulin signaling pathways. This inhibition can lead to increased insulin sensitivity and potential therapeutic effects in the management of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione: Characterized by the presence of benzyl and benzyloxy groups.

    5-Benzyl-3-(methoxy)imidazolidine-2,4-dione: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-Benzyl-3-(ethoxy)imidazolidine-2,4-dione: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and benzyloxy groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a biological inhibitor.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(5S)-5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)/t15-/m0/s1

InChI Key

FTKGEHPLJDGBAF-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=O)N2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3

Origin of Product

United States

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